REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH3:15][S:16]([O:1][C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])(=[O:18])=[O:17]
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Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
was poured onto ice-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with a total of 600 ml chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with active carbon
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from methanol
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |